

Binimetinib structure activity relationship

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Compound Focus: Binimetinib

CAS No.: 606143-89-9

Cat. No.: S548786

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Chemical Structure and Key Properties

Binimetinib is a small molecule inhibitor with specific chemical characteristics that define its identity and functionality [1].

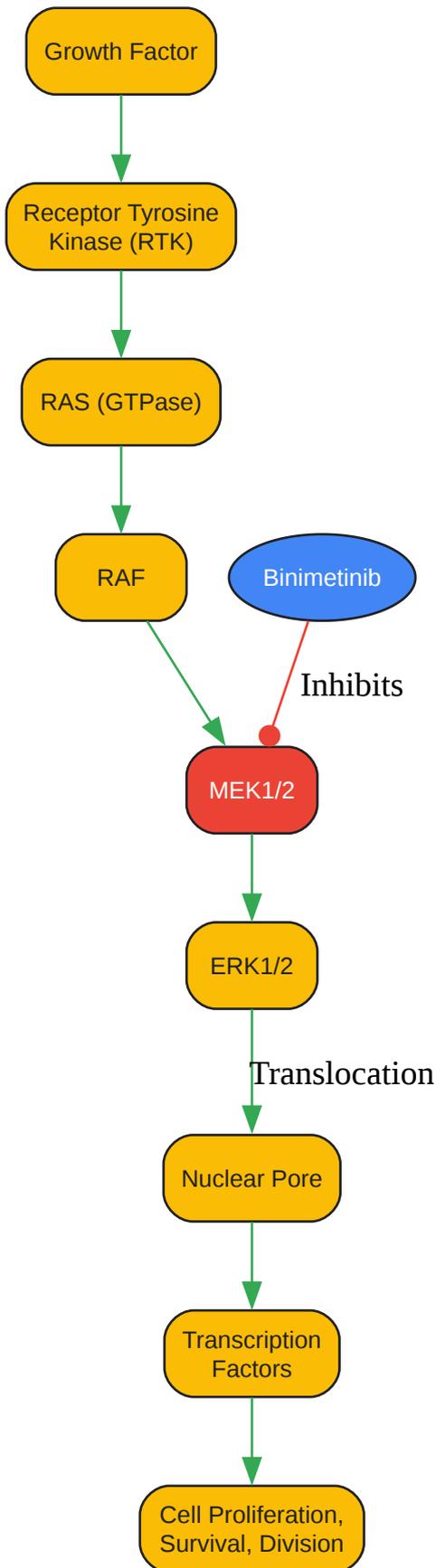
Property	Detail
Chemical Formula	$C_{17}H_{15}BrF_2N_4O_3$ [1]
Average Mass	441.233 g/mol [1]
IUPAC Name	5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide [2]
Modality	Small Molecule [1]
Class	Benzimidazoles, Halogenated hydrocarbons, Fluorine compounds [2]

Mechanism of Action and Target Profile

Binimetinib is an ATP-uncompetitive, selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [3] [4]. This core mechanism underlies its therapeutic activity.

- **Target and Pathway:** MEK1 and MEK2 are kinases in the **MAPK/ERK pathway** (also known as the RAS/RAF/MEK/ERK pathway), a critical signaling cascade that regulates cell growth, proliferation, and survival [3] [4]. This pathway is frequently hyperactivated in cancers due to mutations in genes like BRAF or NRAS [3].
- **Inhibition Specificity:** By binding to a site distinct from the ATP-binding pocket, **binimetinib** reversibly inhibits MEK1/2, preventing the phosphorylation and activation of their downstream effectors, **ERK1 and ERK2** [1] [4]. This inhibition halts the propagation of pro-growth signals, leading to reduced tumor cell proliferation.
- **Selectivity:** The drug is highly selective for MEK1/2, demonstrating no significant off-target activity against a panel of over 220 other kinases [3].

The following diagram illustrates the MAPK/ERK signaling pathway and where **binimetinib** exerts its inhibitory effect.



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Preclinical Characterization and Potency

The biological activity of **binimetinib** has been extensively characterized in preclinical studies. The table below summarizes key quantitative data from these investigations [3] [5].

Parameter	Value / Range	Context
IC ₅₀ (MEK Enzyme Assay)	12 nM	Concentration for half-maximal inhibition of MEK kinase activity [3].
IC ₅₀ (Cell Proliferation)	30 - 250 nM	Range across various BRAF- and NRAS-mutant cancer cell lines (e.g., A375, SKMEL2) [3].
In Vivo Efficacy	3 - 30 mg/kg/day	Dose-dependent tumor growth inhibition in mouse xenograft models over 21 days [3].

Clinical Pharmacokinetics and Metabolism

The disposition of **binimetinib** in the body, derived from human studies, is summarized in the following table [3] [1].

Parameter	Value	Note
Bioavailability	~50%	Fraction of oral dose absorbed [3].
T _{max}	1.6 hours	Median time to reach maximum serum concentration [1].
Protein Binding	97%	Highly bound to human plasma proteins [1].
Volume of Distribution (Vd)	92 L (geometric mean)	Suggests wide distribution in tissues [1].

Parameter	Value	Note
Primary Metabolites	Direct glucuronidation; N-desmethylated metabolite (M3)	M3 is active but contributes <20% to total exposure. CYP1A2 and CYP2C19 are involved in M3 formation [3] [1].
Primary Route of Elimination	Feces (62%), Urine (31%)	Majority of the drug is excreted via the feces [3] [1].
Terminal Half-life (t _{1/2})	3.5 - 8.7 hours	Varies between clinical reports [3] [1].
Clearance (CL/F)	20.2 L/h	Apparent oral clearance [1].

Experimental Protocol for MEK Inhibition

For your reference, here is a detailed methodology adapted from a preclinical study that investigated the efficacy of **binimetinib** in neuroblastoma cell lines, which is representative of common approaches for evaluating MEK inhibitors [5].

- **1. Cell Culture and Treatment:** A panel of relevant cancer cell lines is maintained in appropriate media supplemented with 10% fetal bovine serum. Cells are plated and allowed to adhere for 24-48 hours before treatment.
- **2. Drug Preparation:** A 10 mM stock solution of **binimetinib** is prepared in DMSO and stored at -20°C. Immediately before use, the stock is diluted in culture media to the desired working concentrations.
- **3. Cell Viability Assay (MTT Assay):**
 - Exponentially growing cells are plated in 96-well plates.
 - After 24 hours, the cells are treated with a range of **binimetinib** concentrations.
 - Following an incubation period (e.g., 72 hours), MTT reagent is added to each well. Viable cells reduce MTT to an insoluble purple formazan.
 - The medium is aspirated, and the formazan crystals are dissolved in a solvent like DMSO.
 - The absorbance of each well is measured, and the percentage of viable cells relative to an untreated control is calculated. The IC₅₀ value is determined from the dose-response curve.
- **4. Analysis of Pathway Inhibition (Western Blot):**
 - Cells are treated with a specific concentration of **binimetinib** (e.g., 1 μM) or a vehicle control for a set period (e.g., 1 hour).

- Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Total protein concentration is quantified. Equal amounts of denatured protein from each sample are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies against key proteins, such as:
 - Phosphorylated ERK (p-ERK)
 - Total ERK
 - Phosphorylated MEK (p-MEK)
 - Total MEK
- After incubation with fluorescent or HRP-conjugated secondary antibodies, signal detection confirms the reduction in p-ERK and p-MEK, demonstrating effective target engagement.

Summary and Research Considerations

Binimetinib is a structurally defined, potent, and selective MEK1/2 inhibitor. Its **uncompetitive mechanism**, high **target specificity**, and demonstrated **efficacy in BRAF and NRAS-driven models** form the cornerstone of its activity profile [3] [4] [5].

To further your research, consider these avenues:

- **Consult Patent Literature:** The primary source for detailed Structure-Activity Relationship (SAR) data is often the original patent documents filed during the drug's discovery. These contain synthetic routes and activity data for the lead compound and its analogs.
- **Explore Combination Therapies:** The therapeutic utility of **binimetinib** is significantly enhanced in rational combinations, most notably with the BRAF inhibitor **encorafenib** for BRAF-mutant melanoma and NSCLC [3] [6] [1]. Research into other combinations, for instance with CDK4/6 inhibitors or metformin, is also ongoing [7] [8].

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